1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea - 477508-64-8

1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea

Catalog Number: EVT-2496579
CAS Number: 477508-64-8
Molecular Formula: C16H19N3O2S
Molecular Weight: 317.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Anticancer agents: [, , , , ]
  • Antimicrobial agents: [, , , ]
  • Anti-inflammatory agents: [, , ]
Synthesis Analysis
  • Reaction with benzoyl isothiocyanate: The 5-methylisoxazol-3-amine could be reacted with 4-(tert-butyl)benzoyl isothiocyanate to form the target thiourea derivative. The benzoyl isothiocyanate itself can be synthesized from the corresponding benzoyl chloride and thiocyanate salt. [, ]
Molecular Structure Analysis
  • Planarity: The thiourea moiety (NH-CS-NH) and the attached aromatic ring system are likely to be coplanar or nearly planar, influenced by resonance effects and potential intramolecular hydrogen bonding. [, , ]
  • Conformation: The tert-butyl group will adopt a preferred conformation to minimize steric hindrance. This group's orientation can influence the molecule's overall shape and its interactions with biological targets. [, ]
  • Intermolecular interactions: The presence of NH groups and carbonyl oxygen in the molecule suggests potential for hydrogen bonding, which can influence crystal packing and solid-state properties. [, , ]
Chemical Reactions Analysis
  • Complexation: Thiourea derivatives are known to act as ligands, forming complexes with various metal ions. This property can be explored for developing novel materials or catalysts. []
Mechanism of Action
  • Enzyme inhibition: Acylthioureas have been reported to inhibit various enzymes, including kinases [, , , ], which play crucial roles in cellular signaling pathways. The target compound could potentially inhibit specific enzymes involved in disease-related processes.
  • Metal chelation: The thiourea group can chelate metal ions, potentially interfering with the activity of metalloenzymes or disrupting metal ion homeostasis in biological systems. []
Applications
  • Anticancer activity: Given the prevalence of isoxazole and thiourea moieties in known anticancer agents, it would be interesting to investigate the cytotoxic effects of this compound against various cancer cell lines. [, , , , ]
  • Antimicrobial potential: Given the presence of structural features often found in antimicrobial compounds, evaluating the compound's activity against various bacterial and fungal strains could be worthwhile. [, , , ]
  • Anti-inflammatory properties: Considering the presence of a thiourea group and aromatic rings, exploring the compound's potential to inhibit inflammatory pathways, like those involving p38 MAP kinase, could be of interest. [, , ]

3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1,2,4]triazine (MRK-016)

    Compound Description: MRK-016 is a pyrazolotriazine compound identified as a potent and selective inverse agonist for the α5 subtype of GABAA receptors. It exhibits high affinity for the benzodiazepine binding site of GABAA receptors in both native rat brain tissue and recombinant human α1-, α2-, α3-, and α5-containing receptors. Studies demonstrate MRK-016 enhances long-term potentiation in mouse hippocampal slices, indicating potential for cognitive enhancement. Furthermore, MRK-016 demonstrates good oral bioavailability and receptor occupancy in preclinical models.

    Relevance: While structurally distinct from 1-(4-(Tert-butyl)benzoyl)-3-(5-methylisoxazol-3-yl)thiourea, MRK-016 shares a critical structural element: the 5-methylisoxazol-3-yl group. This shared moiety suggests potential for similar binding interactions within biological targets, despite the overall structural differences between the compounds.

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea (18b)

    Compound Description: Compound 18b is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), identified as a potential therapeutic agent for psoriasis. It displays significant antipsoriatic effects in the K14-VEGF transgenic mouse model of psoriasis.

    Relevance: Compound 18b shares the 5-tert-butylisoxazol-3-yl group with 1-(4-(Tert-butyl)benzoyl)-3-(5-methylisoxazol-3-yl)thiourea. Although the target compound features a methyl substituent on the isoxazole ring while 18b has a tert-butyl group, the overall similarity in this region suggests these compounds might exhibit comparable binding interactions within certain biological targets.

7,7-Dimethyl-1-(5-methylisoxazol-3-yl)-3,4-diphenyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-ones

    Compound Description: This series of compounds, synthesized using ceric ammonium nitrite (CAN) as a catalyst, has shown promising antimicrobial activity against various bacterial and fungal strains.

    Relevance: This series of compounds and 1-(4-(Tert-butyl)benzoyl)-3-(5-methylisoxazol-3-yl)thiourea belong to the same chemical class: isoxazolyl thioureas. They both possess the 5-methylisoxazol-3-yl group and the thiourea moiety, indicating potential for similar chemical reactivity and biological activities.

N-((2H-Tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822)

    Compound Description: SCH 900822 is a potent antagonist of the human glucagon receptor (hGCGR), exhibiting exceptional selectivity over the human glucagon-like peptide-1 receptor. Preclinical studies in mice demonstrate its ability to lower glucose levels, highlighting its potential as a therapeutic agent for type 2 diabetes.

    Relevance: Both SCH 900822 and 1-(4-(Tert-butyl)benzoyl)-3-(5-methylisoxazol-3-yl)thiourea share the tert-butyl substituent. While the position and surrounding chemical environment of this group differ between the two molecules, its presence suggests that these compounds might share some physicochemical properties, influencing their pharmacokinetic profiles or interactions with biological targets.

N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

    Compound Description: AC220 is a highly potent, selective, and orally bioavailable FMS-like tyrosine kinase-3 (FLT3) inhibitor, currently in Phase II clinical trials for the treatment of acute myeloid leukemia (AML).

    Relevance: AC220 shares the 5-tert-butyl-isoxazol-3-yl group with 1-(4-(Tert-butyl)benzoyl)-3-(5-methylisoxazol-3-yl)thiourea. Though the target compound features a methyl substituent on the isoxazole ring compared to the tert-butyl group in AC220, the high similarity in this region highlights a potential for shared binding interactions with specific biological targets.

1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)

    Compound Description: BIRB 796 acts as a potent inhibitor of p38α MAP kinase and has progressed to human clinical trials for treating autoimmune diseases. Its mechanism of action involves occupying a lipophilic domain in the kinase, which becomes exposed upon rearrangement of the activation loop.

    Relevance: Both BIRB 796 and the target compound, 1-(4-(Tert-butyl)benzoyl)-3-(5-methylisoxazol-3-yl)thiourea, contain the tert-butyl group. Despite different core structures and mechanisms of action, the presence of this bulky hydrophobic group in both molecules suggests they might exhibit comparable physicochemical properties, influencing their pharmacokinetic behavior and interactions within biological environments.

Properties

CAS Number

477508-64-8

Product Name

1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea

IUPAC Name

4-tert-butyl-N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide

Molecular Formula

C16H19N3O2S

Molecular Weight

317.41

InChI

InChI=1S/C16H19N3O2S/c1-10-9-13(19-21-10)17-15(22)18-14(20)11-5-7-12(8-6-11)16(2,3)4/h5-9H,1-4H3,(H2,17,18,19,20,22)

InChI Key

HIIVZHZZXICMDD-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.